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Cat. No.: B1194441 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent p38 mitogen-activated protein

kinase (MAPK) inhibitors: LY3007113, developed by Eli Lilly and Company for oncology

applications, and VX-745 (neflamapimod), developed by Vertex Pharmaceuticals and later

licensed to EIP Pharma for central nervous system (CNS) disorders. Both compounds target

the p38 MAPK signaling pathway, a critical regulator of cellular responses to stress and

inflammation, but their development trajectories and reported pharmacological profiles exhibit

key differences.

Mechanism of Action and Signaling Pathway
Both LY3007113 and VX-745 are small molecule inhibitors that target the p38 MAPK, a family

of serine/threonine kinases.[1][2] The p38 MAPK pathway is a key signaling cascade involved

in cellular processes such as inflammation, apoptosis, and cell differentiation.[3] Inhibition of

p38 MAPK, particularly the α-isoform, can modulate the production of pro-inflammatory

cytokines like TNF-α and IL-1β and influence downstream signaling events.[3]

Below is a diagram illustrating the canonical p38 MAPK signaling pathway and the points of

intervention for inhibitors like LY3007113 and VX-745.
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Figure 1: p38 MAPK Signaling Pathway and Inhibitor Action.

Quantitative Performance Data
The following tables summarize the available quantitative data for LY3007113 and VX-745,

highlighting their potency and clinical pharmacokinetic parameters. A direct head-to-head

comparison of in vitro potency is challenging due to the lack of publicly available IC50 data for

LY3007113 from comparable assays.
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Table 1: In Vitro Potency and Selectivity

Parameter LY3007113
VX-745
(Neflamapimod)

Reference(s)

Target p38 MAPK p38α MAPK [1][2]

IC50 (p38α) Not Publicly Available 9-10 nM [4]

IC50 (p38β) Not Publicly Available 220 nM [4]

Selectivity Primarily targets p38α

~22-fold selective for

p38α over p38β; no

inhibition of p38γ.

[4]

Table 2: Clinical Pharmacokinetics and Pharmacodynamics

Parameter LY3007113
VX-745
(Neflamapimod)

Reference(s)

Indication Advanced Cancer

Alzheimer's Disease,

Huntington's Disease,

Dementia with Lewy

Bodies

[2][5][6]

Route of Admin. Oral Oral [5][6]

Max. Tolerated Dose 30 mg every 12 hours
40 mg twice daily (in

AD trials)
[6][7]

tmax ~2 hours
Not specified in

provided results
[5]

t1/2 ~10 hours
Not specified in

provided results
[5]

Pharmacodynamic

Marker

Inhibition of MAPKAP-

K2 phosphorylation

Reduction in CSF

phospho-tau and tau
[5][6]
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Detailed experimental protocols are crucial for interpreting and replicating scientific findings.

Below are summaries of methodologies used in key preclinical and clinical studies for both

compounds.

In Vitro Kinase Inhibition Assay (General Protocol)
A common method to determine the IC50 of a kinase inhibitor involves a biochemical assay.

The general workflow is as follows:

Start

Prepare Reagents:
- Recombinant p38 Kinase

- Substrate (e.g., ATF2)
- ATP

- Test Inhibitor (LY3007113 or VX-745)

Incubate Kinase, Substrate, and Inhibitor

Initiate Kinase Reaction with ATP

Detect Substrate Phosphorylation
(e.g., ELISA, Western Blot, Luminescence)

Calculate IC50 from Dose-Response Curve

End
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Figure 2: General workflow for an in vitro kinase inhibition assay.

Specifics for VX-745: For VX-745, a spectrophotometric coupled-enzyme assay was utilized to

determine the IC50 for p38α and p38β. A fixed concentration of the respective enzyme (15 nM)

was incubated with varying concentrations of VX-745 in DMSO for 10 minutes before initiating

the kinase reaction.

Cellular Assay: Inhibition of Cytokine Production
To assess the activity of p38 inhibitors in a cellular context, assays measuring the inhibition of

pro-inflammatory cytokine production are commonly employed.

Protocol Outline:

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or other relevant cell lines

are cultured.

Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide

(LPS), to induce cytokine production.

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the p38 inhibitor

(LY3007113 or VX-745) before stimulation.

Cytokine Measurement: After a set incubation period, the concentration of cytokines (e.g.,

TNF-α, IL-1β) in the cell culture supernatant is measured using methods like ELISA.

Data Analysis: The IC50 for cytokine inhibition is calculated from the dose-response curve.

For VX-745, this type of assay in human PBMCs yielded IC50 values of 56 nM for IL-1β and 52

nM for TNF-α.

In Vivo Pharmacodynamic Assay: MAPKAP-K2
Phosphorylation
The inhibition of the downstream substrate of p38, MAPK-activated protein kinase 2 (MAPKAP-

K2), serves as a key pharmacodynamic biomarker for p38 inhibitor activity in vivo.
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Protocol Outline (as described for LY3007113 preclinical studies):

Animal Model: Mice with implanted human glioblastoma tumors (U87MG) were used.[5]

Drug Administration: LY3007113 was administered orally.[5]

Sample Collection: Peripheral blood and tumor tissue were collected at specified time points

after drug administration.[5]

Phospho-MAPKAP-K2 Measurement: The levels of phosphorylated MAPKAP-K2 in the

collected samples were quantified, likely using techniques such as Western blotting or ELISA

with phospho-specific antibodies.

Analysis: The degree of inhibition of MAPKAP-K2 phosphorylation was correlated with the

dose and plasma concentration of LY3007113.

In preclinical studies, orally administered LY3007113 was shown to inhibit the phosphorylation

of MAPKAP-K2 in both peripheral blood and tumors.[5]

Clinical Development and Therapeutic Focus
The distinct clinical development paths of LY3007113 and VX-745 underscore their differing

therapeutic targets and potential applications.
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Figure 3: Clinical development pathways of LY3007113 and VX-745.

LY3007113 in Oncology
LY3007113 was evaluated in a Phase 1 clinical trial for patients with advanced cancer.[7] The

study aimed to establish a recommended Phase 2 dose. The maximum tolerated dose was

determined to be 30 mg administered orally every 12 hours.[7] While the drug exhibited an

approximately dose-proportional increase in exposure, it failed to achieve the desired level of

sustained inhibition of its primary biomarker, MAPKAP-K2, in peripheral blood mononuclear

cells.[7] The best overall response was stable disease in a small subset of patients.[7] Further

clinical development of LY3007113 was not pursued due to toxicities that prevented reaching a

biologically effective dose.[7]

VX-745 (Neflamapimod) in CNS Disorders
In contrast, VX-745 has been repurposed for CNS disorders, with a focus on

neurodegenerative diseases where neuroinflammation and synaptic dysfunction are implicated.
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It has undergone Phase 2 clinical trials for Alzheimer's disease, Huntington's disease, and

Dementia with Lewy Bodies.[2][6] In a Phase 2b trial in early Alzheimer's disease,

neflamapimod did not meet the primary endpoint of improving episodic memory over 24 weeks.

[6] However, it did lead to a significant reduction in cerebrospinal fluid levels of total tau and

phospho-tau, suggesting target engagement and a potential effect on downstream pathology.

[6] These findings have prompted consideration for further studies at higher doses and for

longer durations.

Summary and Conclusion
LY3007113 and VX-745 (neflamapimod) are both inhibitors of p38 MAPK, but their

development stories have diverged significantly. VX-745 has well-characterized in vitro potency

and selectivity for p38α and is being actively investigated for its potential to modify the course

of neurodegenerative diseases by targeting synaptic dysfunction and neuroinflammation. In

contrast, the clinical development of LY3007113 in oncology was halted due to an unfavorable

therapeutic index, where a biologically effective dose could not be achieved without dose-

limiting toxicities.

For researchers in the field, the comparison of these two molecules provides valuable insights

into the therapeutic potential and challenges of targeting the p38 MAPK pathway. The data for

VX-745 suggests that with appropriate selectivity and pharmacokinetic properties, p38α

inhibition remains a viable strategy for CNS disorders. The experience with LY3007113,

however, highlights the critical importance of achieving a therapeutic window where target

engagement and clinical benefit can be realized without undue toxicity, a common hurdle in the

development of kinase inhibitors. Future research in this area will likely focus on developing

even more selective inhibitors and exploring combination therapies to enhance efficacy and

mitigate adverse effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.promega.com.cn/-/media/files/resources/protocols/kinase-enzyme-appnotes/mapk-apk2-kinase-assay.pdf?rev=d918b4b17dc44702b5e6346d73543a17&sc_lang=en
https://alzheimersnewstoday.com/neflamapimod/
https://www.benchchem.com/product/b1194441
https://pubmed.ncbi.nlm.nih.gov/29181493/
https://pubmed.ncbi.nlm.nih.gov/29181493/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6061137/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6061137/
https://www.cervomed.com/news/eip-pharma-announces-positive-results-with-neflamapimod-vx-745-in-two-phase-2a-clinical-trials-in-patients-with-early-alzheimers-disease/
https://pubmed.ncbi.nlm.nih.gov/29196957/
https://pubmed.ncbi.nlm.nih.gov/29196957/
https://www.benchchem.com/product/b1194441#ly3007113-vs-vx-745-neflamapimod
https://www.benchchem.com/product/b1194441#ly3007113-vs-vx-745-neflamapimod
https://www.benchchem.com/product/b1194441#ly3007113-vs-vx-745-neflamapimod
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1194441?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194441?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

